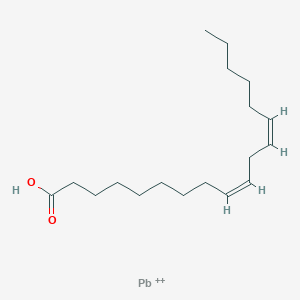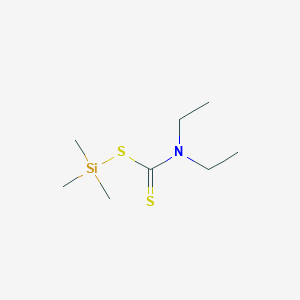
Carbamic acid, diethyldithio-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, diethyldithio-, trimethylsilyl ester is a chemical compound used in scientific research for its unique properties. It is commonly referred to as DDCS or Dithio-carbamate. This compound is a potent inhibitor of metalloenzymes and has been used in various biochemical and physiological studies.
Mecanismo De Acción
DDCS inhibits metalloenzymes by binding to the metal ion in the active site of the enzyme. This binding disrupts the enzyme's catalytic activity, leading to a decrease in enzyme function. DDCS has been shown to have a high affinity for metal ions such as zinc, copper, and iron.
Biochemical and Physiological Effects:
DDCS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting matrix metalloproteinases. DDCS has also been shown to reduce inflammation by inhibiting superoxide dismutase. Additionally, DDCS has been shown to reduce oxidative stress by inhibiting carbonic anhydrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDCS has several advantages as a research tool. It is a potent inhibitor of metalloenzymes, making it useful for studying the role of metalloenzymes in various biological processes. DDCS is also relatively easy to synthesize, making it readily available for research purposes. However, DDCS has some limitations as a research tool. It is highly reactive and can form adducts with other compounds, making it difficult to study its effects in complex biological systems. Additionally, DDCS has been shown to have some toxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DDCS. One area of interest is the development of more potent metalloenzyme inhibitors based on the structure of DDCS. Another area of interest is the study of the effects of DDCS on metalloenzymes in complex biological systems, such as cells and tissues. Additionally, research on the toxic effects of DDCS could lead to the development of safer metalloenzyme inhibitors for use in clinical settings.
Conclusion:
DDCS is a potent metalloenzyme inhibitor that has been used in various scientific research applications. Its unique properties make it a valuable tool for studying the role of metalloenzymes in various biological processes. While DDCS has some limitations as a research tool, its potential for future research directions makes it an important compound in the field of biochemistry and physiology.
Métodos De Síntesis
DDCS can be synthesized by reacting diethyldithiocarbamate with trimethylsilyl chloride in the presence of a base. The reaction produces DDCS as a yellowish oil that is soluble in organic solvents. The purity of the compound can be increased by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DDCS is widely used in scientific research as a metalloenzyme inhibitor. It has been shown to inhibit various metalloenzymes, including carbonic anhydrase, superoxide dismutase, and matrix metalloproteinases. DDCS has also been used to study the role of metalloenzymes in various biological processes, such as cancer progression, inflammation, and oxidative stress.
Propiedades
Número CAS |
18881-57-7 |
|---|---|
Nombre del producto |
Carbamic acid, diethyldithio-, trimethylsilyl ester |
Fórmula molecular |
C8H19NS2Si |
Peso molecular |
221.5 g/mol |
Nombre IUPAC |
trimethylsilyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H19NS2Si/c1-6-9(7-2)8(10)11-12(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
OVGUMLRVVXSFAI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S[Si](C)(C)C |
SMILES canónico |
CCN(CC)C(=S)S[Si](C)(C)C |
Otros números CAS |
18881-57-7 |
Sinónimos |
Diethyldithiocarbamic acid trimethylsilyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
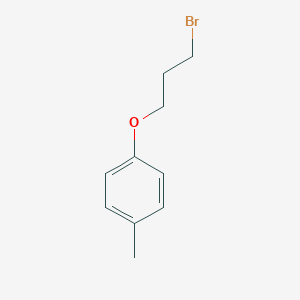
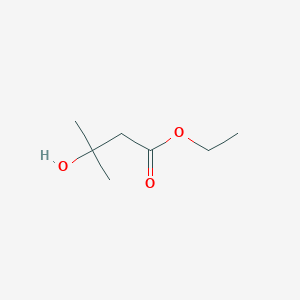
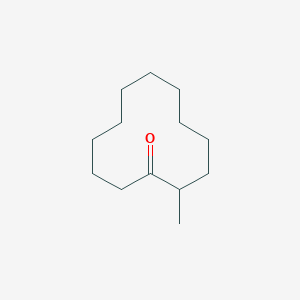
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
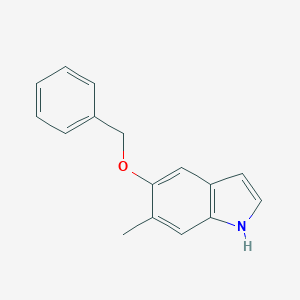
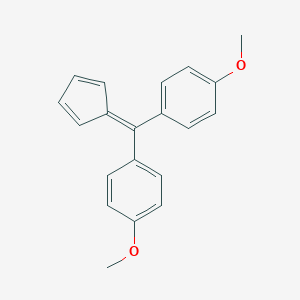
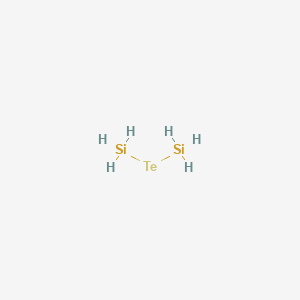
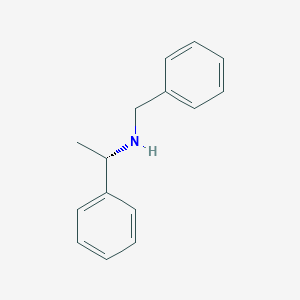
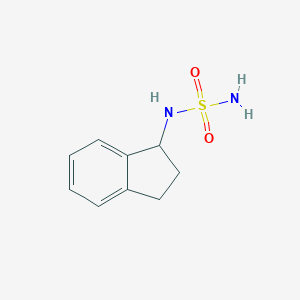
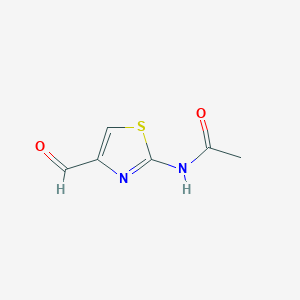
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
